molecular formula H2O2Zn B1602336 Zinc oxide hydrate CAS No. 55204-38-1

Zinc oxide hydrate

Cat. No.: B1602336
CAS No.: 55204-38-1
M. Wt: 99.4 g/mol
InChI Key: ZKGFCAMLARKROZ-UHFFFAOYSA-N
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Description

Zinc oxide hydrate is a compound that consists of zinc oxide combined with water molecules. It is a versatile material with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its unique physical and chemical properties, which make it suitable for numerous scientific and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc oxide hydrate can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and precipitation techniques. One common method involves the reaction of zinc sulfate heptahydrate with sodium hydroxide and boric acid, resulting in the formation of zinc borate hydrate . Another method involves the thermal decomposition of zinc hydroxide chloride monohydrate to produce crystalline zinc oxide .

Industrial Production Methods: In industrial settings, this compound is often produced through the controlled precipitation of zinc salts, such as zinc sulfate or zinc chloride, in the presence of water. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to obtain the desired product. Hydrothermal and solvothermal methods are also employed to produce high-purity this compound with specific morphologies .

Chemical Reactions Analysis

Types of Reactions: Zinc oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acids to form zinc salts and water, and with bases to form zincates. For example, zinc oxide reacts with hydrochloric acid to produce zinc chloride and water .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include zinc salts (e.g., zinc chloride), zincates, and zinc carboxylates. These products have various applications in different industries.

Mechanism of Action

The mechanism of action of zinc oxide hydrate involves the release of zinc ions and the generation of reactive oxygen species (ROS). These zinc ions interact with cellular components, leading to oxidative stress and DNA damage. The ROS generated by zinc oxide nanoparticles contribute to their antimicrobial and anticancer properties by inducing apoptosis and inhibiting cell viability .

Comparison with Similar Compounds

Zinc oxide hydrate can be compared with other zinc compounds, such as zinc sulfate, zinc chloride, and zinc borate. Each of these compounds has unique properties and applications:

This compound stands out due to its versatility and wide range of applications in various fields. Its unique combination of physical and chemical properties makes it a valuable material for scientific research and industrial use.

Properties

IUPAC Name

oxozinc;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O.O.Zn/h1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGFCAMLARKROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O=[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583801
Record name Oxozinc--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55204-38-1
Record name Oxozinc--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc oxide hydrate
Reactant of Route 2
Zinc oxide hydrate
Reactant of Route 3
Zinc oxide hydrate

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